Cas no 2227691-02-1 ((1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol)

(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol
- 2227691-02-1
- EN300-1946998
-
- Inchi: 1S/C9H8F3NO3/c1-5-2-3-7(13(15)16)6(4-5)8(14)9(10,11)12/h2-4,8,14H,1H3/t8-/m0/s1
- InChI Key: OAYDIPHOQYIZQR-QMMMGPOBSA-N
- SMILES: FC([C@H](C1C=C(C)C=CC=1[N+](=O)[O-])O)(F)F
Computed Properties
- Exact Mass: 235.04562760g/mol
- Monoisotopic Mass: 235.04562760g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 66Ų
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1946998-10.0g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-1946998-0.05g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 0.05g |
$1140.0 | 2023-09-17 | ||
Enamine | EN300-1946998-1g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1946998-0.25g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 0.25g |
$1249.0 | 2023-09-17 | ||
Enamine | EN300-1946998-1.0g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1946998-5.0g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 5g |
$3935.0 | 2023-06-03 | ||
Enamine | EN300-1946998-0.1g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 0.1g |
$1195.0 | 2023-09-17 | ||
Enamine | EN300-1946998-0.5g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 0.5g |
$1302.0 | 2023-09-17 | ||
Enamine | EN300-1946998-2.5g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 2.5g |
$2660.0 | 2023-09-17 | ||
Enamine | EN300-1946998-10g |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol |
2227691-02-1 | 10g |
$5837.0 | 2023-09-17 |
(1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol Related Literature
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol
Chemical Profile of (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol (CAS No. 2227691-02-1)
The compound (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol, identified by its CAS number 2227691-02-1, represents a significant advancement in the field of pharmaceutical chemistry. This chiral alcohol, featuring a trifluoromethyl group and a nitro-substituted aromatic ring, has garnered attention for its potential applications in drug development and synthetic organic chemistry. The unique structural attributes of this molecule contribute to its distinctive chemical properties, making it a valuable candidate for further exploration in medicinal chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for specialized intermediates that exhibit high selectivity and potency. The presence of the trifluoromethyl group in (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol imparts enhanced metabolic stability and lipophilicity, which are critical factors in the design of bioactive molecules. This feature has been widely leveraged in the development of novel therapeutic agents targeting various diseases, including oncology and inflammatory disorders.
The 5-methyl-2-nitrophenyl moiety further enriches the pharmacophoric space of this compound, providing a scaffold that can be readily modified to achieve desired pharmacological effects. Nitroaromatic compounds have long been recognized for their biological activity, and the incorporation of such a group into (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol opens up avenues for designing molecules with enhanced binding affinity to biological targets.
Recent studies have highlighted the role of chiral auxiliaries in optimizing the pharmacokinetic profiles of drug candidates. The enantiomeric purity of (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol is particularly noteworthy, as it ensures minimal interference from racemic impurities during biological evaluation. This aspect is crucial in maintaining the efficacy and safety of pharmaceutical products.
Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol. Techniques such as asymmetric hydrogenation and transition metal-catalyzed reactions have been instrumental in achieving high yields and enantiomeric excesses. These innovations not only streamline the synthesis process but also make it more scalable for industrial applications.
The compound's potential extends beyond its use as an intermediate in drug synthesis. Its unique electronic properties make it an attractive candidate for materials science applications, particularly in the development of advanced polymers and liquid crystals. The interplay between fluorine atoms and aromatic rings can lead to novel materials with exceptional thermal stability and mechanical strength.
In the realm of computational chemistry, (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These simulations have provided valuable insights into its binding mode and have guided the design of next-generation analogs with improved pharmacological properties.
The growing interest in fluorinated compounds stems from their ability to modulate physicochemical properties such as solubility and bioavailability. The presence of multiple fluorine atoms in (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol contributes to its favorable pharmacokinetic profile, making it an ideal candidate for oral administration.
Environmental considerations also play a pivotal role in modern drug development. The synthesis of (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol has been optimized to minimize waste generation and reduce environmental impact. Green chemistry principles have been integrated into its production process, ensuring compliance with sustainable practices.
Collaborative efforts between academic researchers and industry scientists have accelerated the discovery and development pipeline for compounds like (1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol. Such partnerships foster innovation by combining expertise from different disciplines and leveraging cutting-edge technologies.
As our understanding of disease mechanisms evolves, so does our approach to drug design. The multifaceted nature of (1S)-222769102-trifluoro-(5-methyl]-nitro])ethan-alcohol underscores its versatility as a building block for innovative therapeutics. Its continued investigation promises to yield groundbreaking treatments that address unmet medical needs.
2227691-02-1 ((1S)-2,2,2-trifluoro-1-(5-methyl-2-nitrophenyl)ethan-1-ol) Related Products
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))




